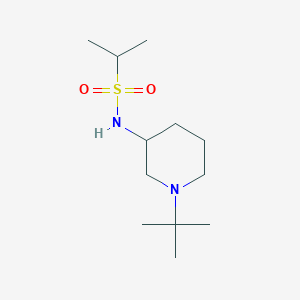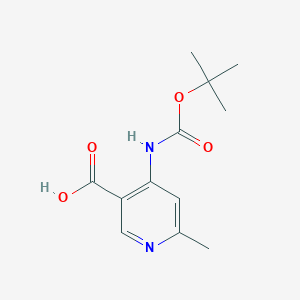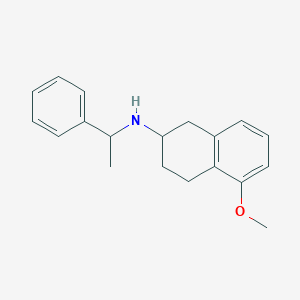
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- is a complex organic compound with a unique structure that includes a naphthalene ring, a tetrahydro group, a methoxy group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a naphthalene derivative followed by the introduction of the methoxy and phenylethylamine groups. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a fully saturated cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives.
Scientific Research Applications
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: Shares a similar structure but with a propyl group instead of a phenylethyl group.
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the phenylethyl group, making it less complex.
Rotigotine: A well-known compound with similar structural features, used in the treatment of Parkinson’s disease.
Uniqueness
The uniqueness of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3 |
InChI Key |
ISFQNSHQPOQJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


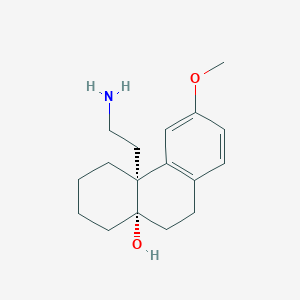
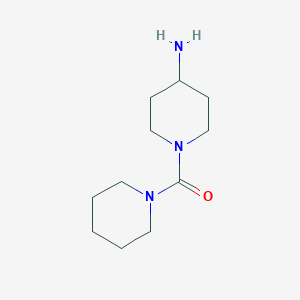
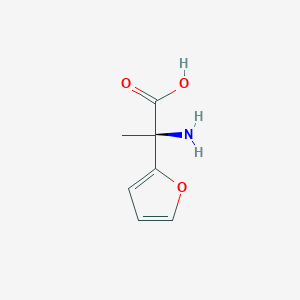
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
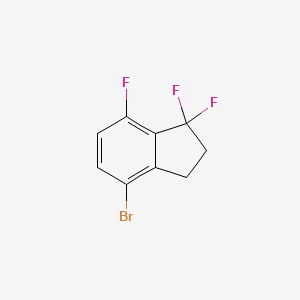
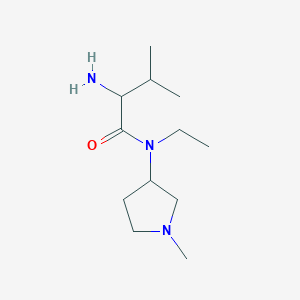
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
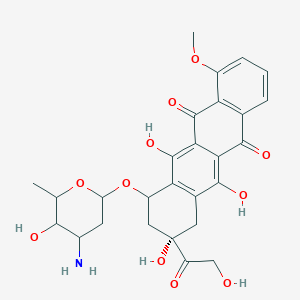
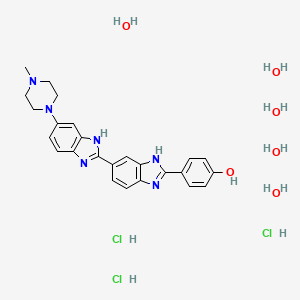
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
